molecular formula C4H10O4P- B1235960 Diethylphosphate CAS No. 48042-47-3

Diethylphosphate

Cat. No.: B1235960
CAS No.: 48042-47-3
M. Wt: 153.09 g/mol
InChI Key: UCQFCFPECQILOL-UHFFFAOYSA-M
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Description

Diethylphosphate (DEP, CAS 598-02-7) is an organophosphorus compound with the chemical formula C₄H₁₁O₄P and a molecular weight of 154.10 g/mol. Structurally, it consists of a phosphate group bonded to two ethyl groups (O,O-diethyl ester of phosphoric acid) . DEP is synthesized via the hydrogenation of diethyl phenyl phosphate, yielding >98% purity, as confirmed by NMR spectroscopy .

DEP is a primary metabolite of organophosphorus pesticides (OPPs) such as parathion and chlorpyrifos, formed through enzymatic desulfuration and hydrolysis . It is widely detected in environmental matrices (soil, water, air) and biological samples (urine, amniotic fluid), serving as a biomarker for OPP exposure . DEP exhibits lipophilic properties, enabling accumulation in fatty tissues and prolonged detection in urine post-exposure . While traditionally considered a "harmless" excretion product, recent studies associate DEP with diabetes risk and developmental toxicity, challenging its benign status .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting diethylphosphate (DEP) in biological samples, and how can cross-reactivity with other organophosphate metabolites be minimized?

  • Methodological Answer: DEP is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. To avoid cross-reactivity with structurally similar metabolites (e.g., dimethylphosphate), employ chromatographic separation with optimized mobile phases (e.g., ammonium acetate buffer) and confirmatory transitions via MS/MS. Internal standards (e.g., isotopically labeled DEP) should be used to correct for matrix effects .

Q. How should urinary DEP concentrations be normalized in population biomonitoring studies?

  • Methodological Answer: Normalize DEP levels using urinary creatinine to account for urine dilution variability. For NHANES-based studies, the WTSPP2YR weighting variable adjusts for sampling design, while RIDAGEYR ensures age-specific analysis (e.g., children aged 6–11 years). Data should be log-transformed to address non-normal distributions .

Q. What are best practices for sample preparation when analyzing DEP in urine?

  • Methodological Answer: Collect urine in pre-chilled containers to prevent degradation. Centrifuge samples at 3,000 × g for 10 minutes to remove particulates, aliquot supernatants, and store at −80°C. Thawed samples should be vortexed and filtered (0.22 µm) before LC-MS/MS analysis to minimize matrix interference .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between epidemiological data and in vitro toxicological findings for DEP?

  • Methodological Answer: Epidemiological studies often report low-dose DEP exposure without clear health endpoints, while in vitro models may use supra-physiological concentrations. Address this by:

  • Conducting dose-response studies spanning environmental and experimental ranges.
  • Using physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to human exposure scenarios.
  • Incorporating metabolomic profiling to identify intermediate biomarkers (e.g., acetylcholinesterase inhibition) .

Q. What experimental design considerations are critical for assessing DEP neurotoxicity in animal models?

  • Methodological Answer:

  • Dose Selection: Use environmentally relevant doses (e.g., derived from NHANES urinary levels) and higher doses for mechanistic studies.
  • Biomarkers: Measure DEP and its parent compounds in blood/brain tissue alongside acetylcholinesterase activity.
  • Developmental Windows: Expose pregnant dams to evaluate transplacental effects, with post-natal behavioral assessments (e.g., open-field tests for anxiety-like behavior) .

Q. How does DEP interact with ionic liquids in CO₂ capture applications, and what parameters influence its stability?

  • Methodological Answer: In ionic liquids like [EtMeIm]+[Et₂PO₄]⁻, DEP acts as a hydrogen-bond acceptor, enhancing CO₂ solubility. Stability is temperature-dependent; at >353.15 K, decomposition may occur. Use FT-IR and NMR to monitor structural integrity under varying pressures (up to 60 bar) and temperatures. Density functional theory (DFT) simulations can predict solute-solvent interactions .

Q. What strategies mitigate DEP degradation during environmental sample storage?

  • Methodological Answer: DEP degrades via hydrolysis in aqueous matrices. Add 1% (v/v) acetic acid to urine samples to stabilize metabolites. For environmental water samples, store at −20°C with 0.1% sodium azide to inhibit microbial activity. Validate stability via repeated LC-MS/MS analysis over 6 months .

Q. Data Analysis and Interpretation

Q. How should researchers handle conflicting data on DEP’s role as a biomarker for organophosphate pesticide exposure?

  • Methodological Answer: DEP is a nonspecific metabolite of multiple pesticides (e.g., chlorpyrifos, diazinon). Use multivariate regression to adjust for covariates (e.g., diet, proximity to agricultural fields). Pair DEP measurements with specific pesticide metabolites (e.g., 3,5,6-trichloropyridinol) to improve exposure specificity .

Q. Experimental Design

Q. What controls are essential when studying DEP’s endocrine-disrupting potential in cell cultures?

  • Methodological Answer: Include solvent controls (e.g., DMSO at <0.1% v/v) and positive controls (e.g., bisphenol A for estrogenic activity). Use dual luciferase assays (firefly/Renilla) to normalize reporter gene activity. Validate findings with CRISPR-mediated knockdown of suspected receptors (e.g., estrogen receptor-α) .

Comparison with Similar Compounds

Dialkyl Phosphates (DAPs)

DEP belongs to the dialkyl phosphate class, which includes metabolites of OPPs. Key analogs and their distinctions are summarized below:

Compound Structure Key Properties Toxicity & Applications
Diethylphosphate (DEP) O,O-diethyl ester Lipophilic; persistent in environment; major diabetes risk contributor Neurotoxin; pesticide metabolite
Dimethylphosphate (DMP) O,O-dimethyl ester Higher water solubility; shorter half-life Less persistent; weaker epidemiological links to health outcomes
Diethyldithiophosphate (DEDTP) Ethyl groups with sulfur substitution Enhanced stability in acidic conditions Biomarker for dithiophosphate pesticides; lower environmental prevalence
Diethylthiophosphate (DETP) Ethyl groups with thiol Reacts with biomolecules; forms protein adducts Associated with oxidative stress; less studied than DEP

Key Findings :

  • DEP is the most epidemiologically significant DAP due to its persistence and strong correlation with diabetes (OR: 1.057; 36.84% contribution in WQS models) .
  • DMP and DETP are less stable in environmental matrices, reducing their utility as long-term exposure biomarkers .

Pharmaceutical Derivatives

DEP’s phosphoester structure is leveraged in drug design for enhanced bioavailability and targeted activity:

Compound Structure Applications Performance vs. DEP
Phospho-NSAIDs NSAID linked to DEP via spacer Anticancer, anti-inflammatory 30-Diethylphosphate derivatives show anti-HIV activity comparable to bevirimat
Phosphosulindac (PS) Sulindac + DEP via butane spacer Chemotherapy-induced neuropathy prevention Superior efficacy in preclinical models due to DEP’s stability
Betulin-DEP conjugates Betulin C30-modified with DEP Antitumor, antischistosomal DEP enhances solubility and selectivity over unmodified betulin

Key Findings :

  • DEP’s electronegative phosphate group improves drug-cell membrane interactions, enhancing therapeutic indices .
  • In betulin derivatives, DEP substitution at C30 increases anticancer activity while reducing off-target effects .

Ionic Liquids (ILs)

DEP-based ILs are valued as green solvents due to their tunable polarity and thermal stability:

IL Anion Cation Example Solvent Performance Comparison with DEP-Based ILs
This compound ([DEP]⁻) 1-Ethyl-3-methylimidazolium High solubility for carboxylic acids (e.g., terephthalic acid: 63.4 g/100 g IL at 100°C) Superior to acetate and chloride anions in dissolving polar organics
Acetate ([OAc]⁻) 1-Butyl-3-methylimidazolium Moderate solubility for polymers Less effective than [DEP]⁻ in proton-acceptor interactions
Chloride ([Cl]⁻) 1-Hexyl-3-methylimidazolium Limited thermal stability Degrades above 150°C; unsuitable for high-temperature processes

Key Findings :

  • [DEP]⁻-ILs exhibit exceptional proton-acceptor capacity, enabling dissolution of recalcitrant compounds like terephthalic acid .
  • Tributylethylphosphonium-DEP ILs show low extraction efficiency, highlighting cation-anion synergy challenges .

Properties

CAS No.

48042-47-3

Molecular Formula

C4H10O4P-

Molecular Weight

153.09 g/mol

IUPAC Name

diethyl phosphate

InChI

InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)/p-1

InChI Key

UCQFCFPECQILOL-UHFFFAOYSA-M

SMILES

CCOP(=O)([O-])OCC

Canonical SMILES

CCOP(=O)([O-])OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium black is prepared from 13 g of palladium chloride in the manner described in Example 1. A solution of 30.0 g of diethyl phosphate and 2R,3S 3',4',5,7-tetrabenzyloxy-flavan-3-yl phosphate in 1.3 l of ethyl acetate are added. The hydrogenation is carried out for 3 hours and 3.9 l of hydrogen are consumed. The palladium is filtered off and washed twice with 200 ml of ethyl acetate. The combined solutions are evaporated to dryness. 750 ml of water are added to the residue and evaporated under reduced pressure to a volume of approximately 100 ml. This operation is repeated twice then the product is lyophilised. Diethyl phosphate and 2R,3S 3',4',5,7-tetrahydroxy-flavan-3-yl phosphate are obtained. Mp.: 121°-123°.
Name
palladium chloride
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
2R,3S 3',4',5,7-tetrabenzyloxy-flavan-3-yl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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